N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide
Description
N-(2-Methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a 2-methoxyphenyl carboxamide group and a p-tolyloxy acetamido side chain. Its structure combines aromatic, amide, and ether functionalities, which are critical for interactions with biological targets, particularly kinases or enzymes requiring planar aromatic systems for binding .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-[[2-(4-methylphenoxy)acetyl]amino]furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-15-9-11-16(12-10-15)31-14-20(28)27-22-21-19(8-5-13-25-21)32-23(22)24(29)26-17-6-3-4-7-18(17)30-2/h3-13H,14H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZLYPQHRAKKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its combination of a furo[3,2-b]pyridine scaffold and specific substituents. Key comparisons include:
Key Observations :
- Furopyridine vs. Dihydropyridine Cores: The aromatic furo[3,2-b]pyridine in the target compound enables π-π stacking with biological targets, whereas dihydropyridines (e.g., AZ257) adopt non-planar conformations, reducing binding affinity .
- Substituent Effects: The p-tolyloxy group (electron-donating methoxy) in the target compound contrasts with 4-bromophenyl (electron-withdrawing) in AZ257, which may alter metabolic stability and target selectivity . The 2-methoxyphenyl carboxamide enhances solubility compared to non-polar methyl or bromine substituents .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, inferences are drawn from analogs:
- Planarity : The near-planar conformation of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (dihedral angle = 8.38°) suggests the target compound’s fused furopyridine core may adopt a similar geometry, favoring kinase inhibition .
- Lipophilicity: The p-tolyloxy group (logP ~2.5) likely increases membrane permeability compared to polar cyano or thioether substituents in AZ257 (logP ~3.2) .
Q & A
Basic: What synthetic routes are recommended for preparing N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves constructing the furo[3,2-b]pyridine core followed by sequential functionalization. Key steps include:
- Core Formation : Cyclization of substituted pyridine derivatives with furan precursors under acidic or basic conditions. For example, 2-chloropyridine derivatives can react with furan intermediates to form the fused ring system .
- Functionalization : Introduction of the 2-methoxyphenyl and p-tolyloxyacetamido groups via nucleophilic substitution or condensation reactions. Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
- Optimization : Microwave-assisted synthesis (e.g., 60–100°C, 20–60 minutes) significantly reduces reaction time compared to conventional heating while maintaining yields >70% . Solvent choice (e.g., DMF or acetonitrile) and catalyst screening (e.g., Pd/C for hydrogenation steps) are critical for scalability .
Advanced: How can computational modeling predict the biological targets and binding modes of this compound?
Methodological Answer:
Computational approaches include:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with potential targets (e.g., kinases or enzymes). PubChem-derived molecular descriptors (e.g., logP, polar surface area) inform bioavailability predictions .
- QSAR Modeling : Train models on structurally related furopyridine derivatives to correlate substituent effects (e.g., methoxy vs. chloro groups) with activity. Validate predictions using in vitro assays targeting enzymes like succinate dehydrogenase .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residues in target proteins that stabilize the ligand .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions on the furopyridine core. For example, aromatic protons in the 6.5–8.5 ppm range and carbonyl carbons near 165–170 ppm .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion for C24H21N3O5: 432.15) and detect impurities .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Comparative SAR Analysis : Systematically vary substituents (e.g., p-tolyloxy vs. 4-chlorophenyl groups) and test against uniform assays (e.g., kinase inhibition). and highlight how minor structural changes alter activity .
- Dose-Response Studies : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for experimental variability.
- Meta-Analysis : Aggregate data from PubChem and validated literature to identify trends. For example, carboxamide derivatives often show enhanced solubility and target affinity compared to esters .
Basic: What structural features of this compound influence its reactivity and pharmacological profile?
Methodological Answer:
- Furopyridine Core : The electron-rich fused ring system facilitates π-π stacking with aromatic residues in target proteins, enhancing binding .
- Methoxyphenyl Group : The 2-methoxy substituent improves solubility via hydrogen bonding while directing regioselectivity in electrophilic substitutions .
- p-Tolyloxyacetamido Moiety : The ether linkage and acetamido group confer metabolic stability, reducing CYP450-mediated degradation in vivo .
Advanced: What strategies mitigate challenges in multi-step synthesis, such as low intermediate yields or side reactions?
Methodological Answer:
- Stepwise Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent polarity) for each step. For example, highlights NaHCO3 as a key base for minimizing ester hydrolysis .
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups with Boc protection) during functionalization to prevent undesired side reactions .
- In-line Analytics : Employ LC-MS to monitor reaction progress and isolate intermediates via flash chromatography before degradation occurs .
Advanced: How can researchers design SAR studies to explore the role of the p-tolyloxy group in biological activity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituted aryloxy groups (e.g., 4-fluoro, 4-nitro) and compare activity in cell-based assays .
- Crystallographic Analysis : Resolve ligand-target co-crystals to determine if the p-tolyloxy group participates in hydrophobic binding pockets .
- Free Energy Calculations : Use MM-GBSA to quantify the contribution of the p-tolyloxy moiety to binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
